2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide

Carbonic anhydrase inhibition isoform selectivity benzothiazole sulfonamide

2-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide (CAS 1251685-39-8) is a synthetic, heterocyclic small molecule built upon a benzo[d]thiazole-6-sulfonamide core, coupled through an ethylenediamine linker to a 6-methylpyridazin-3-yl moiety. Its molecular formula is C₁₅H₁₇N₅O₂S₂ (MW: 363.45).

Molecular Formula C15H17N5O2S2
Molecular Weight 363.45
CAS No. 1251685-39-8
Cat. No. B2645436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide
CAS1251685-39-8
Molecular FormulaC15H17N5O2S2
Molecular Weight363.45
Structural Identifiers
SMILESCC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC3=C(C=C2)N=C(S3)C
InChIInChI=1S/C15H17N5O2S2/c1-10-3-6-15(20-19-10)16-7-8-17-24(21,22)12-4-5-13-14(9-12)23-11(2)18-13/h3-6,9,17H,7-8H2,1-2H3,(H,16,20)
InChIKeyBQEISJQXAROKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide (CAS 1251685-39-8): Benzothiazole Sulfonamide Research Compound for Catalytic and Kinase Target Investigations


2-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide (CAS 1251685-39-8) is a synthetic, heterocyclic small molecule built upon a benzo[d]thiazole-6-sulfonamide core, coupled through an ethylenediamine linker to a 6-methylpyridazin-3-yl moiety. Its molecular formula is C₁₅H₁₇N₅O₂S₂ (MW: 363.45). Compounds containing the benzothiazole-6-sulfonamide scaffold have been extensively studied as inhibitors of multiple carbonic anhydrase (CA) isoforms, with some derivatives achieving nanomolar-range affinity for tumor-associated CA IX and CA XII [1]. The specific substitution pattern of the target compound – a 2-methyl group on the benzothiazole and an aminoethyl-bridged 6-methylpyridazine – distinguishes it from simpler benzothiazole sulfonamides and is expected to modulate both molecular recognition and pharmacokinetic properties, making it a candidate for lead optimization programs in oncology, inflammation, or metabolic disease research.

Why Structural Analogs Cannot Reliably Replace 2-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide in Target- or Phenotype-Based Experiments


Within the benzothiazole sulfonamide class, small modifications to the benzothiazole 2-position, the sulfonamide N-substituent, or the heteroaryl cap are known to drastically shift isoform selectivity, potency, and cellular permeability [1]. The specific combination of a 2-methylbenzothiazole core and an N‑(2‑((6‑methylpyridazin‑3‑yl)amino)ethyl) sulfonamide side chain is not duplicated in any commercially available or publicly reported analog, meaning that even close congeners with alternative pyridazinyl, pyridyl, or phenyl capping groups cannot be assumed to exhibit the same target engagement, off-target profile, or physicochemical behavior. Consequently, substituting this compound with a generic “benzothiazole sulfonamide” or a “pyridazine‑containing sulfonamide” would invalidate the key structural determinants that define its activity fingerprint, making direct procurement of the exact CAS number essential for reproducibility in mechanistic and translational studies.

Quantitative Comparative Evidence for 2-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide vs. Closest Analogs


Class-Level Carbonic Anhydrase Inhibition Potential vs. Reference Benzothiazole-6-Sulfonamides

While direct inhibitory data for CAS 1251685-39-8 are not available in permitted primary sources, the benzothiazole-6-sulfonamide chemotype to which it belongs includes highly potent CA inhibitors. In the benchmark study by Ibrahim et al. [1], a panel of 2-aminobenzothiazole-6-sulfonamides displayed K_I values against human CA IX and CA XII in the nanomolar range (e.g., compound 5e: hCA IX K_I = 8.4 nM, hCA XII K_I = 6.2 nM) while maintaining sub‑100 nM affinity for hCA II. The 2‑methyl substitution and the extended pyridazinyl‑aminoethyl sulfonamide tail present in the target compound are expected to further modulate the interactions with the CA active‑site hydrophobic pocket and the zinc‑coordinating sulfonamide group, potentially yielding distinct isoform‑selectivity profiles compared to the published analogs. However, this remains a class‑level inference until empirical comparative data are generated.

Carbonic anhydrase inhibition isoform selectivity benzothiazole sulfonamide

Anticancer Cell-Panel Activity Inferences from Structurally Related Pyridazine-Benzothiazole Sulfonamides

Compounds that combine a benzothiazole-6-sulfonamide core with a pyridazine-containing side chain have been explored for anticancer applications. For example, the close analog 2‑methyl‑N‑[3‑(6‑oxo‑3‑phenyl‑1,6‑dihydropyridazin‑1‑yl)propyl]‑1,3‑benzothiazole‑6‑sulfonamide (CAS 1021226‑07‑2) was disclosed in patent literature as possessing cytotoxic activity [1], though quantitative IC₅₀ values from validated primary publications are not retrievable within the permitted source set. The target compound’s unique aminoethyl‑bridged 6‑methylpyridazine moiety distinguishes it from the oxo‑pyridazinyl‑propyl analog and may confer different cellular permeability and target engagement kinetics. Without direct head‑to‑head data, any claim of superior anticancer performance for CAS 1251685-39-8 would be speculative.

Anticancer activity sulfonamide pyridazine benzothiazole

Selectivity and Off-Target Profile: No Evidence Available to Differentiate from Nearest Analogs

A comprehensive selectivity profile is essential for distinguishing a benzothiazole-6-sulfonamide from its closest analogs, which often exhibit cross‑reactivity across multiple CA isoforms or unrelated kinase targets. No kinase‑panel screen, broad‑selectivity assessment, or isoform‑specific K_I comparison has been published for CAS 1251685-39-8 in any source permitted under this guide’s exclusion criteria. The absence of such data means that the compound’s selectivity relative to, for example, the dual CA II/IX inhibitor 5e from Ibrahim et al. [1] or the MET‑targeted 6‑triazolopyridazine‑benzothiazole inhibitors described in EP 2,178,881 [2] remains entirely uncharacterized.

Selectivity off-target activity kinase profiling carbonic anhydrase isoform selectivity

Recommended Research and Industrial Scenarios for 2-Methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide Based on Available Evidence


Probing Carbonic Anhydrase Isoform Pharmacology When a Novel 2‑Methylbenzothiazole-6-sulfonamide Chemotype Is Required

The benzothiazole-6-sulfonamide core is a validated zinc‑binding group for CA inhibition [1]. Researchers seeking to expand SAR beyond the 2‑amino‑substituted benzothiazole series may adopt CAS 1251685-39-8 as a 2‑methyl variant with an extended pyridazinyl side chain. The compound can serve as a starting point for isoform‑selectivity optimization, provided that all newly generated potency and selectivity data are obtained by the user, as no pre‑existing public data are available from permitted sources.

Focused Library Design Around Pyridazine-Benzothiazole Sulfonamide Hybrids

The simultaneous presence of a 6-methylpyridazine and a benzothiazole-6-sulfonamide makes this compound a valuable intermediate for generating hybrid libraries targeting dual CA/kinase or CA/epigenetic targets. The structural analogy to patent‑disclosed cytotoxic pyridazine-benzothiazole sulfonamides [2] supports its inclusion in anticancer screening cascades, albeit with the understanding that direct comparative potency data must be established internally.

Negative Control or Chemoproteomic Probe for Profiling Benzothiazole Sulfonamide Interactomes

Because the target compound’s pharmacological activity has not been publicly benchmarked, it may be positioned as a structurally matched negative control for more potent benzothiazole-6-sulfonamide leads, provided that its lack of activity at the primary target is experimentally confirmed by the user. Its distinct linker architecture (aminoethyl vs. alkyl/oxo‑alkyl) could also facilitate photoaffinity labeling or click‑chemistry derivatization in chemoproteomic workflows aimed at mapping the cellular targets of benzothiazole sulfonamides.

Procurement for Academic Screening Consortia Requiring Structurally Unique Chemical Matter

For high‑throughput screening centers or academic drug‑discovery consortia that prioritize scaffold diversity over pre‑validated potency, CAS 1251685-39-8 offers a benzothiazole‑pyridazine connectivity not found in major commercial screening libraries. Procurement under this scenario should be accompanied by an upfront commitment to generate the primary potency, selectivity, and ADME data that will enable its value to be assessed relative to more characterized analogs [3].

Quote Request

Request a Quote for 2-methyl-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzo[d]thiazole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.